molecular formula C19H17FN6OS B14998334 2-[(2-Fluorobenzyl)thio]-5-methyl-7-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

2-[(2-Fluorobenzyl)thio]-5-methyl-7-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B14998334
M. Wt: 396.4 g/mol
InChI Key: CWOVTGSYVSWBHN-UHFFFAOYSA-N
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Description

2-[(2-Fluorobenzyl)thio]-5-methyl-7-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a fluorobenzylthio group, a pyridinyl group, and a carboxamide group. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorobenzyl)thio]-5-methyl-7-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 5-methyl-7-pyridin-3-yl-1,2,4-triazole and a suitable reagent to form the pyrimidine ring.

    Introduction of the Fluorobenzylthio Group: The fluorobenzylthio group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a thiol derivative.

    Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorobenzyl)thio]-5-methyl-7-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be facilitated using bases like sodium hydride or potassium carbonate.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines: Formed through reduction of the carboxamide group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-[(2-Fluorobenzyl)thio]-5-methyl-7-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorobenzyl)thio]-5-methyl-7-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Modulation of Receptors: Interacting with receptors on the cell surface or within cells to modulate signaling pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Fluorobenzyl)thio]-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • 2-[(2-Fluorobenzyl)thio]-5-methyl-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Uniqueness

2-[(2-Fluorobenzyl)thio]-5-methyl-7-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzylthio group and the pyridinyl group enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H17FN6OS

Molecular Weight

396.4 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H17FN6OS/c1-11-15(17(21)27)16(12-6-4-8-22-9-12)26-18(23-11)24-19(25-26)28-10-13-5-2-3-7-14(13)20/h2-9,16H,10H2,1H3,(H2,21,27)(H,23,24,25)

InChI Key

CWOVTGSYVSWBHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3F)N1)C4=CN=CC=C4)C(=O)N

Origin of Product

United States

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